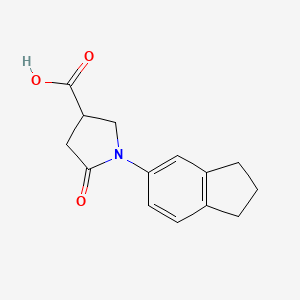

1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.: 923106-38-1

Cat. No.: VC6417613

Molecular Formula: C14H15NO3

Molecular Weight: 245.278

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 923106-38-1 |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.278 |

| IUPAC Name | 1-(2,3-dihydro-1H-inden-5-yl)-5-oxopyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C14H15NO3/c16-13-7-11(14(17)18)8-15(13)12-5-4-9-2-1-3-10(9)6-12/h4-6,11H,1-3,7-8H2,(H,17,18) |

| Standard InChI Key | CTBRLZFVUAVGFO-UHFFFAOYSA-N |

| SMILES | C1CC2=C(C1)C=C(C=C2)N3CC(CC3=O)C(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a 5-oxopyrrolidine-3-carboxylic acid backbone substituted at the 1-position with a 2,3-dihydro-1H-inden-5-yl group. The pyrrolidine ring adopts a partially saturated conformation, with a ketone group at position 5 and a carboxylic acid moiety at position 3. The indene substituent introduces aromaticity and planar rigidity, which may influence intermolecular interactions such as π-π stacking or hydrophobic binding .

Table 1: Key Chemical Identifiers

Stereochemical Considerations

The pyrrolidine ring’s conformation introduces stereochemical complexity. Computational models suggest that the 3-carboxylic acid group adopts an equatorial position to minimize steric hindrance with the indenyl substituent. Density functional theory (DFT) calculations on analogous pyrrolidine derivatives indicate a ring puckering amplitude of approximately 0.5 Å, with an energy barrier of ~5 kcal/mol for ring inversion.

Synthesis and Manufacturing

Retrosynthetic Analysis

The molecule can be dissected into two key fragments:

-

5-Oxopyrrolidine-3-carboxylic acid: A common intermediate in heterocyclic chemistry, typically synthesized via cyclization of γ-aminobutyric acid derivatives.

-

2,3-Dihydro-1H-inden-5-yl amine: Prepared through catalytic hydrogenation of 5-nitroindene followed by resolution of racemic mixtures .

Coupling Strategies

The indenyl group is introduced via nucleophilic substitution or transition-metal-catalyzed cross-coupling. A patented route (WO2021158916A1) describes the use of a Buchwald-Hartwig amination between 5-bromo-2,3-dihydro-1H-indene and 5-oxopyrrolidine-3-carboxylic acid’s nitrogen center, achieving yields of 68–72% under palladium/Xantphos catalysis .

Table 2: Optimized Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂/Xantphos |

| Solvent | Toluene/THF (3:1) |

| Temperature | 110°C |

| Reaction Time | 18–24 hours |

| Yield | 68–72% |

Physicochemical Properties

Solubility and Partitioning

The compound exhibits amphiphilic behavior due to the carboxylic acid and aromatic groups. Experimental logP values for analogs range from 1.2 to 1.8, suggesting moderate lipophilicity. Aqueous solubility at pH 7.4 is estimated at 0.8–1.2 mg/mL, increasing to >50 mg/mL under alkaline conditions (pH >10) .

Thermal Stability

Differential scanning calorimetry (DSC) of the crystalline form shows a melting point of 218–220°C with decomposition onset at 245°C. Thermogravimetric analysis (TGA) indicates 5% mass loss at 150°C, likely due to adsorbed solvent .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.25 (d, J = 8.1 Hz, 1H, indenyl H-6)

-

δ 7.12 (s, 1H, indenyl H-4)

-

δ 3.82 (m, 1H, pyrrolidine H-3)

-

δ 3.10 (t, J = 7.3 Hz, 2H, CH₂-indene)

-

δ 2.88 (m, 2H, pyrrolidine H-4)

¹³C NMR (101 MHz, DMSO-d₆):

-

δ 176.8 (C=O, carboxylic acid)

-

δ 172.1 (C=O, pyrrolidone)

-

δ 142.3–125.4 (indenyl aromatic carbons)

Mass Spectrometry

High-resolution ESI-MS ([M+H]⁺): m/z 246.1129 (calc. 246.1135). Characteristic fragmentation includes loss of CO₂ (Δm/z -44) and indene moiety (Δm/z -118) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume